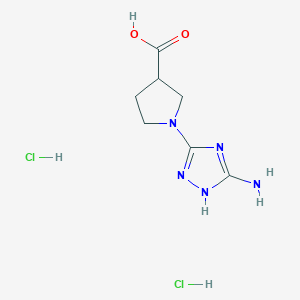

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride” is a chemical compound with the molecular formula C7H11N5O2 and a molecular weight of 233.66 . It is a powder at room temperature .

Synthesis Analysis

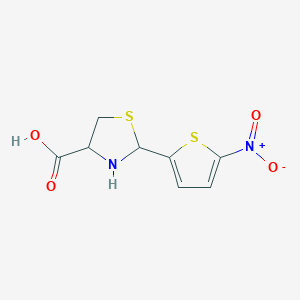

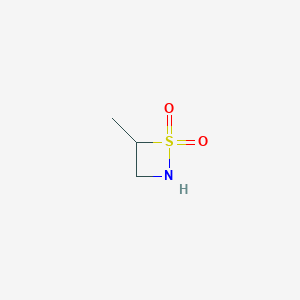

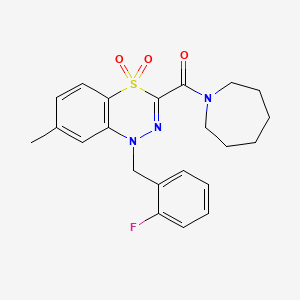

The synthesis of similar compounds has been reported in the literature . A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of similar compounds .Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

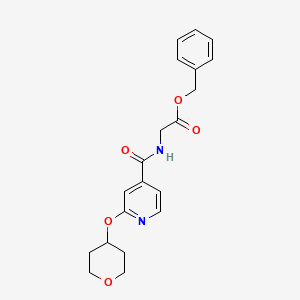

The compound serves as a crucial molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. Through a protocol based on ruthenium-catalyzed cycloaddition, a protected version of this triazole amino acid can be developed, demonstrating its utility in synthesizing triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Activity

The amino and/or hydroxy-substituted cyclic amino group derivatives of this compound exhibit significant antibacterial activity. Through in vitro and in vivo screenings, certain derivatives have shown more activity than enoxacin, indicating the compound's potential in developing new antibacterial agents (Egawa et al., 1984).

Synthesis of Antimicrobial 1,2,4-Triazoles

By synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities, this compound has demonstrated its effectiveness in producing compounds with good or moderate antimicrobial activity against various bacterial strains (Bayrak et al., 2009).

Antioxidant Activity

Derivatives of this compound have shown potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid. This indicates its importance in research focused on developing new antioxidant agents (Tumosienė et al., 2019).

Surface Activity and Antibacterial Effects of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound reveals its potential as a precursor for biologically active heterocycles, showcasing both antimicrobial activity and surface activity. This highlights its versatility in scientific research, particularly in developing compounds with dual functionalities (El-Sayed, 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2.2ClH/c8-6-9-7(11-10-6)12-2-1-4(3-12)5(13)14;;/h4H,1-3H2,(H,13,14)(H3,8,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYSMJZTPWQZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NNC(=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)

![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)

![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)